tert-Butyl 4-(5-((chlorocarbonyl)amino)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
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Description
Tert-Butyl 4-(5-((chlorocarbonyl)amino)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H21ClN6O3 and its molecular weight is 344.80 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 4-(5-((chlorocarbonyl)amino)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate (CAS Number: 1951441-30-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.
- Molecular Formula : C13H21ClN6O3
- Molecular Weight : 344.80 g/mol
- Structure : The compound features a piperazine ring substituted with a triazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key physiological processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to metabolic pathways, potentially influencing the biosynthesis of neurotransmitters or other critical biomolecules.
- Receptor Modulation : It might interact with receptors in the central nervous system, affecting neurotransmission and neuroprotection.
Biological Activity Studies
Recent studies have explored the biological activity of this compound through various in vitro and in vivo assays.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant effects on cell viability and apoptosis in different cell lines. For instance:
- Cell Viability Assays : Research indicated that treatment with this compound resulted in increased cell viability in astrocyte cultures exposed to amyloid-beta (Aβ) peptides, suggesting a neuroprotective effect against oxidative stress and inflammation .
In Vivo Studies
In vivo studies have further validated the potential therapeutic applications of this compound:
Case Study Examples:
- Neuroprotective Agents : Compounds with similar structures have been evaluated for their ability to inhibit amyloidogenesis and protect neuronal cells from Aβ-induced toxicity.
- Cytokine Modulation : Similar compounds have been shown to modulate cytokine production in models of neuroinflammation, reducing levels of TNF-alpha and IL-6 .
Properties
IUPAC Name |
tert-butyl 4-[5-(carbonochloridoylamino)-1-methyl-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN6O3/c1-13(2,3)23-12(22)20-7-5-19(6-8-20)11-16-10(15-9(14)21)18(4)17-11/h5-8H2,1-4H3,(H,15,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCDKJOKTMHSCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN(C(=N2)NC(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501106535 |
Source
|
Record name | 1-Piperazinecarboxylic acid, 4-[5-[(chlorocarbonyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501106535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-30-7 |
Source
|
Record name | 1-Piperazinecarboxylic acid, 4-[5-[(chlorocarbonyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[5-[(chlorocarbonyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501106535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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